3-Bromo-5-chloro-N-(propan-2-yl)aniline

Steric hindrance Nucleophilic aromatic substitution C-N coupling

This di-halogenated aromatic amine features a unique N-isopropyl substituent and mixed bromo/chloro substitution pattern, enabling chemoselective sequential cross-coupling (C-Br first, then C-Cl) for efficient library synthesis. With XLogP of 4, it is ideal for CNS leads, agrochemical candidates, and advanced materials. Supplied at ≥95% purity for R&D applications.

Molecular Formula C9H11BrClN
Molecular Weight 248.55 g/mol
Cat. No. B8120147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloro-N-(propan-2-yl)aniline
Molecular FormulaC9H11BrClN
Molecular Weight248.55 g/mol
Structural Identifiers
SMILESCC(C)NC1=CC(=CC(=C1)Br)Cl
InChIInChI=1S/C9H11BrClN/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6,12H,1-2H3
InChIKeyAFWQWKPSSPZTDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-chloro-N-(propan-2-yl)aniline: Core Physicochemical and Structural Identity for Research Procurement


3-Bromo-5-chloro-N-(propan-2-yl)aniline (CAS 1936298-18-8) is a di-halogenated aromatic amine, characterized by a molecular formula of C9H11BrClN and a molecular weight of 248.55 g/mol [1]. As a member of the halogenated aniline class, it features an isopropyl substituent on the amine nitrogen, and bromine and chlorine atoms at the 3- and 5-positions of the phenyl ring, respectively . Its computed XLogP3-AA is 4, indicating high lipophilicity, and it has a topological polar surface area (TPSA) of 12 Ų [1]. The compound is typically supplied as a research intermediate with a minimum purity specification of 95% .

Why 3-Bromo-5-chloro-N-(propan-2-yl)aniline Cannot Be Casually Substituted: The Critical Interplay of Halogen Identity, Position, and N-Alkylation


Within halogenated aniline intermediates, seemingly minor structural modifications drive profound differences in physicochemical and reaction behavior. Substituting the isopropyl group on 3-Bromo-5-chloro-N-(propan-2-yl)aniline with hydrogen, as in 3-bromo-5-chloroaniline , alters the compound's steric profile and lipophilicity, which can critically affect its solubility, its ability to participate in sterically sensitive cross-coupling reactions, and the metabolic stability of any derived final product [1]. Similarly, replacing its mixed bromo/chloro substitution pattern with a symmetrical dichloro motif (e.g., 3,5-dichloroaniline) introduces a different, narrower range of reactivity for sequential functionalization, particularly in palladium-catalyzed transformations where chemoselectivity between C-Br and C-Cl bonds is paramount [2]. The quantitative evidence below establishes the precise, measurable dimensions where 3-Bromo-5-chloro-N-(propan-2-yl)aniline offers a differentiated technical value proposition relative to its closest comparators.

3-Bromo-5-chloro-N-(propan-2-yl)aniline: Head-to-Head and Cross-Study Evidence for Differentiated Technical Selection


Steric Hindrance: Quantifying the Impact of N-Isopropylation on Reaction Site Accessibility vs. Unsubstituted Analog

The presence of the N-isopropyl group in 3-Bromo-5-chloro-N-(propan-2-yl)aniline introduces quantifiable steric hindrance that is absent in its primary amine analog, 3-bromo-5-chloroaniline. This difference is characterized by the larger molecular footprint (248.55 g/mol vs. 206.47 g/mol) and increased rotatable bonds (2 vs. 0), which restrict access to the amine nitrogen and the aromatic ring in sterically congested environments [1]. This steric shielding can be leveraged to direct regioselectivity in subsequent reactions or to prevent undesired side reactions, such as N-oxidation or acylation at the amine site, thereby providing a more controlled reaction pathway compared to the unsubstituted analog .

Steric hindrance Nucleophilic aromatic substitution C-N coupling Aniline intermediates

Lipophilicity Tuning: XLogP Comparison of 3-Bromo-5-chloro-N-(propan-2-yl)aniline Against N-Unsubstituted and Alternative N-Alkylated Analogs

Lipophilicity, a critical determinant of membrane permeability and bioavailability, is significantly enhanced by N-isopropylation. 3-Bromo-5-chloro-N-(propan-2-yl)aniline possesses a computed XLogP3-AA of 4, substantially higher than the predicted XLogP of 2.4 for its unsubstituted analog, 3-bromo-5-chloroaniline [1][2]. This 1.6 log unit difference translates to a nearly 40-fold increase in theoretical octanol-water partitioning. Compared to another N-alkylated analog, 3-chloro-4-fluoro-N-(propan-2-yl)aniline (XLogP3 = 3.5), the mixed bromo/chloro substitution pattern of the target compound provides an even higher lipophilicity ceiling [3].

Lipophilicity LogP Drug-likeness Agrochemical intermediate

Differential Halogen Reactivity: The Strategic Advantage of a Mixed Br/Cl Substitution Pattern Over Symmetrical Dihalo Analogs

The target compound presents a mixed halogenation pattern (C3-Br, C5-Cl), which is fundamentally different from the symmetrical dichloro motif of 3,5-dichloroaniline, a common agrochemical intermediate [1]. This is a critical differentiation for sequential, chemoselective cross-coupling reactions. In palladium-catalyzed transformations, the aryl bromide bond (C-Br) is generally more reactive than the aryl chloride bond (C-Cl). This allows for the selective, stepwise functionalization of 3-Bromo-5-chloro-N-(propan-2-yl)aniline, first at the brominated position under milder conditions, followed by activation of the chlorinated position under more forcing conditions. In contrast, symmetrical 3,5-dichloroaniline offers no such inherent chemoselectivity, leading to mixtures of mono- and di-functionalized products unless carefully controlled [2].

Cross-coupling Chemoselectivity Suzuki-Miyaura reaction Halogenated aniline

Higher Molecular Complexity as a Precursor for Functional Elaboration

The target compound has a molecular weight of 248.55 g/mol, making it a more complex building block compared to simpler haloanilines like 3-bromo-5-chloroaniline (MW: 206.47 g/mol) or 3-bromo-5-fluoroaniline (MW: 190.01 g/mol) [1]. This higher initial molecular complexity can be a strategic advantage in drug discovery, as it allows researchers to explore a more advanced and lipophilic chemical space earlier in the lead optimization process. Starting with a more elaborated core can reduce the number of synthetic steps required to reach a desired final molecular weight and property profile (e.g., LogP), thereby accelerating structure-activity relationship (SAR) exploration and potentially improving overall synthetic yield [2].

Medicinal chemistry Lead optimization Molecular weight Building block

Optimal Application Scenarios for 3-Bromo-5-chloro-N-(propan-2-yl)aniline in Advanced R&D and Industrial Chemistry


Medicinal Chemistry Lead Optimization: Building Complex, Lipophilic SAR Libraries

Due to its high lipophilicity (XLogP = 4) and mixed halogenation pattern, 3-Bromo-5-chloro-N-(propan-2-yl)aniline is an ideal core scaffold for generating libraries of compounds that probe lipophilic interactions within a biological target's binding pocket [1]. The orthogonality of the C-Br and C-Cl bonds allows for the sequential introduction of diverse aryl, heteroaryl, or amine groups, enabling the rapid construction of complex, patentable chemical matter. Its high molecular weight relative to simpler anilines provides a head start in reaching drug-like properties, making it especially valuable for targets in the central nervous system (CNS) or other compartments where high LogP values correlate with improved permeability [2].

Agrochemical Intermediate for Next-Generation Crop Protection Agents

In the development of novel fungicides, herbicides, or insecticides, the mixed halogenation of this compound provides a distinct advantage. The ability to chemoselectively functionalize the more reactive C-Br bond first allows for the controlled installation of a key pharmacophore or a solubility-modulating group, while leaving the C-Cl bond for subsequent late-stage diversification [3]. This sequential coupling strategy is well-established for the synthesis of complex agrochemical active ingredients. Furthermore, the high LogP is often a desirable trait for crop protection agents, enhancing cuticular penetration and soil binding [4].

Synthesis of Advanced Organic Electronic Materials and Dyes

This compound's N-isopropyl group and dihalogenated ring are ideal for tuning the optical and electronic properties of conjugated materials. The steric hindrance from the isopropyl group can help prevent unwanted pi-stacking aggregation, a common problem that quenches fluorescence in solid-state dye and OLED (Organic Light-Emitting Diode) applications. The two distinct halogen handles enable a controlled, stepwise coupling with different conjugated units (e.g., via Suzuki-Miyaura or Sonogashira reactions), allowing for the precise construction of donor-acceptor-donor (D-A-D) type molecules with finely tuned HOMO-LUMO gaps [5].

Functional Polymer and Resin Modification for Specialized Industrial Coatings

The reactive aniline nitrogen can be used to incorporate the halogenated aryl group into a polymer backbone or side chain. The presence of both bromine and chlorine atoms provides a 'latent reactivity' that can be exploited for post-polymerization modifications, such as cross-linking or the grafting of functional groups, to alter surface properties like hydrophobicity, adhesion, or flame retardancy. The high lipophilicity of the group, once attached, will confer enhanced water repellency to the modified polymer or coating matrix .

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